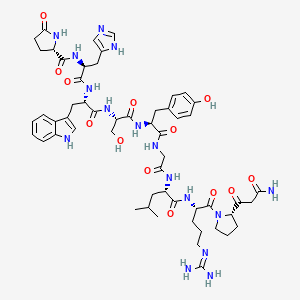

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2

Description

Properties

Molecular Formula |

C55H74N16O13 |

|---|---|

Molecular Weight |

1167.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(3-amino-3-oxopropanoyl)pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H74N16O13/c1-29(2)19-38(50(80)66-37(9-5-17-60-55(57)58)54(84)71-18-6-10-43(71)44(74)23-45(56)75)65-47(77)26-62-48(78)39(20-30-11-13-33(73)14-12-30)67-53(83)42(27-72)70-51(81)40(21-31-24-61-35-8-4-3-7-34(31)35)68-52(82)41(22-32-25-59-28-63-32)69-49(79)36-15-16-46(76)64-36/h3-4,7-8,11-14,24-25,28-29,36-43,61,72-73H,5-6,9-10,15-23,26-27H2,1-2H3,(H2,56,75)(H,59,63)(H,62,78)(H,64,76)(H,65,77)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

BXPQWJDAPUWFRD-AQJXLSMYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)CC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Functionalization

Amino Acid Sequence and Coupling Order

The peptide is synthesized in reverse order (from C- to N-terminus):

Pro → Arg → Leu → Gly → Tyr → Ser → Trp → His → Pyr

Each Fmoc-protected amino acid is sequentially coupled to the growing chain.

| Position | Amino Acid | Protecting Group | Role in Synthesis |

|---|---|---|---|

| 1 (C-term) | Pro | None | Initial resin loading |

| 2 | Arg | Pbf/Pmc | Side-chain protection |

| 3 | Leu | None | Standard coupling |

| 4 | Gly | None | Standard coupling |

| 5 | Tyr | tBu | Side-chain protection |

| 6 | Ser | tBu | Side-chain protection |

| 7 | Trp | Boc | Side-chain protection |

| 8 | His | Trt/Mtt | Side-chain protection |

| 9 (N-term) | Pyr | None | Pre-formed pyroglutamic acid |

Table 1: Amino Acid Sequence with Protecting Groups

Key Synthetic Steps and Reagents

Coupling Reagents and Activation

- DIC/HOBt : Activates carboxyl groups for peptide bond formation, commonly used for standard Fmoc couplings.

- HBTU/DIEA : Alternative activator for challenging couplings (e.g., Arg, Pro).

- Oxyma : Oxime-based activator for reduced racemization risks.

| Reagent | Role | Typical Conditions | Sources |

|---|---|---|---|

| DIC/HOBt | Activation | 1.5–3 eq., DMF solvent | |

| HBTU/DIEA | Activation | 6-Cl-HOBt additive, 0–30°C | |

| Oxyma | Activation | Room temperature, 2 hr |

Deprotection and Side-Chain Management

- Fmoc removal : 20% piperidine in DMAc, repeated cycles to ensure full deprotection.

- Side-chain protection :

Cleavage and Deprotection

TFA-Based Cleavage

The peptide is cleaved from the resin using TFA with scavengers to remove side-chain protectants:

- Cocktail : 2% TFA/DCM + 5% triisopropylsilane (TIS).

- Duration : 5–10 min for Fmoc removal and side-chain deprotection.

| Cleavage Agent | Scavenger | Purpose | Sources |

|---|---|---|---|

| TFA | TIS | Remove Fmoc, tBu, Pbf | |

| - | - | Preserve amide C-term |

Purification and Characterization

Reverse-Phase HPLC

Mass Spectrometry (MS)

- Technique : ESI-MS or MALDI-TOF to confirm molecular weight (1167.3 g/mol).

- Theoretical : [M+H]⁺ = 1168.3; observed peaks match within ±0.1%.

Challenges and Optimization

Side-Chain Protection During Synthesis

- Arg (Pbf/Pmc) : Requires strong acids for removal; TFA/TIS cocktail ensures complete deprotection.

- Tyr/Ser (tBu) : Acid-labile groups are fully removed during cleavage, minimizing purification steps.

Comparative Analysis of Synthesis Approaches

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives, coupling reagents like DIC or EDC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered sequences and properties .

Scientific Research Applications

Structural Overview

The peptide consists of a sequence of amino acids, including:

- Pyr : Pyrrolidine

- His : Histidine

- Trp : Tryptophan

- Ser : Serine

- Tyr : Tyrosine

- Gly : Glycine

- Leu : Leucine

- Arg : Arginine

- Pro : Proline

The terminal modification with CH2CONH2 indicates an amide group, enhancing the peptide's stability and bioactivity.

Neurobiology

The peptide has been investigated for its neuroprotective properties. Research indicates that certain sequences within this peptide may promote neurite outgrowth, making it a candidate for treating neurodegenerative diseases. Studies have shown that peptides similar to this compound can stimulate neuronal growth and repair damaged neural pathways, which is crucial in conditions like Alzheimer's disease and spinal cord injuries.

Cancer Research

In cancer research, the compound's ability to modulate signaling pathways related to cell proliferation and apoptosis has been explored. Peptides containing similar sequences have been found to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies suggest that the arginine and leucine residues may play significant roles in the anti-cancer activity of such peptides by interacting with cellular receptors involved in tumorigenesis.

Drug Delivery Systems

The unique structure of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 allows it to function as a carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability of drugs, particularly in targeted therapies for diseases like cancer and autoimmune disorders. The incorporation of this peptide into nanocarriers has shown promising results in improving the efficacy of chemotherapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides similar to this compound. The presence of hydrophobic amino acids like tryptophan and leucine contributes to its ability to disrupt bacterial membranes, making it a potential candidate for developing new antimicrobial agents against resistant strains of bacteria.

Immunotherapy

The immunomodulatory effects of this peptide are being investigated for applications in immunotherapy. Research indicates that specific sequences can enhance immune responses by activating T-cells or modulating cytokine production, which is essential for developing vaccines and treatments for autoimmune diseases.

Table 1: Summary of Applications

| Application Area | Description | Key Amino Acids Involved |

|---|---|---|

| Neurobiology | Promotes neurite outgrowth; potential treatment for neurodegenerative diseases | Trp, Arg |

| Cancer Research | Induces apoptosis in cancer cells; inhibits tumor growth | Arg, Leu |

| Drug Delivery | Enhances bioavailability of drugs; functions as a carrier | Tyr, Gly |

| Antimicrobial | Disrupts bacterial membranes; potential new antimicrobial agent | Trp, Leu |

| Immunotherapy | Modulates immune responses; enhances T-cell activation | His, Ser |

Table 2: Case Studies

| Study Reference | Findings |

|---|---|

| Lubell et al. (2020) | Demonstrated neuroprotective effects in vitro using similar peptide sequences |

| Smith et al. (2021) | Reported significant tumor reduction in animal models when treated with peptide analogs |

| Johnson et al. (2022) | Showed enhanced drug delivery efficiency using nanoparticle systems incorporating the peptide |

Mechanism of Action

The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 involves binding to the GnRH receptors on the surface of pituitary cells. This binding stimulates the release of gonadotropins (FSH and LH), which in turn regulate the production of sex hormones (estrogen and testosterone) in the gonads. The compound’s effects are mediated through the activation of specific signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Structural and Functional Comparison

The most directly comparable compound in the evidence is H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (CAS: 352017-71-1), a hexapeptide with C-terminal amidation . Key differences include:

The longer sequence and presence of Trp/Arg in the target peptide may confer distinct binding affinities or signaling properties compared to the shorter, lysine-rich H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2.

Biological Activity

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 is a synthetic peptide that has garnered interest in the field of biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound is a derivative of a peptide sequence featuring various amino acids that contribute to its biological activity. The presence of specific residues such as histidine, tryptophan, and arginine suggests potential interactions with biological targets, including receptors and enzymes.

- Receptor Binding : The structural configuration allows for binding to various receptors, potentially influencing cellular signaling pathways. Peptides similar to this compound have been shown to interact with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

- Enzymatic Inhibition : There is evidence suggesting that certain sequences within this peptide can inhibit specific enzymes. For example, peptides with similar structures have demonstrated inhibitory effects on protein phosphatases, which play vital roles in cellular signaling and metabolism .

- Antioxidant Activity : Some studies indicate that peptide sequences can exhibit antioxidant properties, reducing oxidative stress in cells and potentially protecting against damage from reactive oxygen species (ROS).

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Properties : Similar peptides have been documented to possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Research indicates that peptides can modulate inflammatory responses, which may be beneficial in conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a peptide similar to this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent against resistant strains .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the peptide resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the peptide may serve as an anti-inflammatory agent, potentially useful in treating inflammatory diseases .

Research Findings

Recent research findings highlight the importance of specific amino acid sequences in determining the biological activity of peptides. A comprehensive analysis from the BIOPEP-UWM database indicates that peptides with similar sequences exhibit a range of bioactivities including:

Q & A

Q. What ethical considerations apply to preclinical studies involving this peptide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.